molecular formula C7H11Br B13445493 (S)-1-(bromomethyl)-3-cyclohexene CAS No. 134362-45-1

(S)-1-(bromomethyl)-3-cyclohexene

Cat. No.: B13445493
CAS No.: 134362-45-1
M. Wt: 175.07 g/mol
InChI Key: UCJOBPVWCIRPSU-SSDOTTSWSA-N
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Description

(4S)-4-(bromomethyl)cyclohex-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(bromomethyl)cyclohex-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of (4S)-4-methylcyclohex-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions usually involve:

  • Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours

Industrial Production Methods

Industrial production methods for (4S)-4-(bromomethyl)cyclohex-1-ene would likely involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(bromomethyl)cyclohex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination to form cyclohexadiene derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Elimination: Formation of cyclohexadiene derivatives.

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

(4S)-4-(bromomethyl)cyclohex-1-ene has various applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Used in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (4S)-4-(bromomethyl)cyclohex-1-ene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with nucleophilic sites on proteins or enzymes, leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-(bromomethyl)cyclohex-1-ene: The enantiomer of (4S)-4-(bromomethyl)cyclohex-1-ene with similar chemical properties but different biological activities.

    4-(chloromethyl)cyclohex-1-ene: Similar compound with a chlorine atom instead of a bromine atom, leading to different reactivity and applications.

    4-(hydroxymethyl)cyclohex-1-ene: Similar compound with a hydroxyl group instead of a bromomethyl group, used in different synthetic applications.

Properties

CAS No.

134362-45-1

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

(4S)-4-(bromomethyl)cyclohexene

InChI

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6H2/t7-/m1/s1

InChI Key

UCJOBPVWCIRPSU-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](CC=C1)CBr

Canonical SMILES

C1CC(CC=C1)CBr

Origin of Product

United States

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